molecular formula C6H11NNaO7 B092442 Nitrilotriacetic acid trisodium salt monohydrate CAS No. 18662-53-8

Nitrilotriacetic acid trisodium salt monohydrate

Cat. No.: B092442
CAS No.: 18662-53-8
M. Wt: 232.14 g/mol
InChI Key: QKSIURXXVCOQEZ-UHFFFAOYSA-N
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Description

Nitrilotriacetic acid trisodium salt monohydrate is an organic sodium salt composed of sodium and nitrilotriacetate ions in a 3:1 ratio. It is commonly used as a chelating and sequestering agent, and as a builder in detergent and cleaning formulations for domestic and commercial use. This compound is known for its ability to soften water and remove traces of heavy metals .

Biochemical Analysis

Biochemical Properties

Nitrilotriacetic acid trisodium salt monohydrate can form water-soluble chelate complexes with polyvalent metals such as calcium, magnesium, zinc, or iron . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules and the environmental conditions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to have nephrotoxic potential after oral administration . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the type of cell and the environmental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been used in in vivo experiments as an inducer of bladder and kidney tumors in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and it can also affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrilotriacetic acid trisodium salt monohydrate can be synthesized by reacting nitrilotriacetic acid with sodium hydroxide. The reaction involves dissolving nitrilotriacetic acid in water and adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. The reaction between these chemicals produces nitrilotriacetic acid, which is then neutralized with sodium hydroxide to form the trisodium salt monohydrate .

Chemical Reactions Analysis

Types of Reactions: Nitrilotriacetic acid trisodium salt monohydrate undergoes various chemical reactions, including complexation, reduction, and substitution reactions. It forms stable complexes with metal ions such as calcium, cobalt, copper, and iron .

Common Reagents and Conditions:

    Complexation: Involves the use of metal ions like calcium, cobalt, copper, and iron under aqueous conditions.

    Reduction: Can act as a reducing agent in the presence of suitable oxidizing agents.

    Substitution: Involves the replacement of sodium ions with other cations under specific conditions.

Major Products:

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)
  • Iminodiacetic acid
  • Ethylenediaminedisuccinic acid (EDDS)
  • Triethanolamine
  • Tris(2-aminoethyl)amine

Comparison: Nitrilotriacetic acid trisodium salt monohydrate is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. Compared to EDTA, it is less likely to cause environmental issues such as eutrophication. Additionally, it is more readily biodegradable and has a lower potential to bioaccumulate .

Properties

CAS No.

18662-53-8

Molecular Formula

C6H11NNaO7

Molecular Weight

232.14 g/mol

IUPAC Name

trisodium;2-[bis(carboxylatomethyl)amino]acetate;hydrate

InChI

InChI=1S/C6H9NO6.Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;1H2

InChI Key

QKSIURXXVCOQEZ-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O.O.[Na]

density

Density (at 25 °C): 1.782 g/cm³

melting_point

770 °F approximately (NTP, 1992)

Key on ui other cas no.

18662-53-8

physical_description

Nitrilotriacetic acid trisodium salt monohydrate appears as white crystals or powder with a slight odor of ammonia. pH (1% aqueous solution) about 11. pH (40%) 11-13. (NTP, 1992)
WHITE CRYSTALLINE POWDER.

Pictograms

Irritant; Health Hazard

solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
Solubility in water, g/100ml at 25 °C: 50 (good)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrilotriacetic acid trisodium salt monohydrate
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Nitrilotriacetic acid trisodium salt monohydrate

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